beta-Estradiol dibenzoate
Description
Characterization as a Synthetic Ester Derivative of Estradiol (B170435)
Beta-estradiol dibenzoate is synthesized from estradiol, a naturally occurring estrogen. The synthesis involves the esterification of both the C3 and C17β hydroxyl groups of the estradiol molecule with benzoate (B1203000) groups. wikipedia.org This chemical modification results in a more lipophilic compound compared to the parent estradiol.
The chemical structure of this compound is characterized by the presence of two benzoate esters attached to the steroidal backbone. This structure has been confirmed through various analytical techniques in research settings.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C32H32O4 |
| IUPAC Name | [(8R,9S,13S,14S,17S)-13-methyl-17-phenylcarbonyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
Source: InChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3/t26-,27-,28+,29+,32+/m1/s1. wikipedia.org
Conceptual Framework of this compound as a Prodrug in Biological Systems
In biological systems, this compound functions as a prodrug. wikipedia.org This means that it is an inactive or less active compound that is metabolized in the body to produce the active therapeutic agent, which in this case is estradiol. wikipedia.orgtaylorandfrancis.comnih.gov
The ester linkages in this compound are hydrolyzed by esterase enzymes present in the body, such as in the liver, blood, and various tissues. wikipedia.org This enzymatic cleavage releases free estradiol, which can then bind to estrogen receptors and exert its physiological effects. wikipedia.orgnih.gov The esterification of estradiol to form this compound was a strategy to increase its resistance to first-pass metabolism, thereby potentially improving its bioavailability and prolonging its duration of action when administered. wikipedia.org Research has shown that estrogen esters like this compound have very low affinity for estrogen receptors themselves, underscoring their role as precursors to the active hormone. wikipedia.org
Historical Scientific Context of Estrogen Ester Research and Discovery
The study of estrogen esters dates back to the early 20th century, driven by the need to overcome the limitations of natural estrogens, which had poor oral bioavailability and short duration of action. The first commercial preparation of an estrogen was an extract from placentas called Emmenin. rochester.edu The term "estrogen" itself was coined in 1906. rochester.edu
The pioneering work on estrogen esters in the 1930s led to the development of compounds like estradiol benzoate, which was the first ester of estradiol to be marketed in 1933. wikipedia.orgwikipedia.org this compound was also developed during this period, in the 1930s, though it was never commercially marketed. wikipedia.org Research from this era demonstrated that esterification could significantly prolong the action of estrogens. For instance, studies by Parkes and others in the late 1930s and early 1940s systematically investigated the absorption and duration of action of various estrogen esters, including estradiol dibenzoate, confirming their enhanced and sustained effects compared to the parent hormones. wikipedia.org This body of research laid the foundation for the development of a wide range of estrogen esters that became mainstays in hormone therapy. wikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-benzoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O4/c1-32-19-18-26-25-15-13-24(35-30(33)21-8-4-2-5-9-21)20-23(25)12-14-27(26)28(32)16-17-29(32)36-31(34)22-10-6-3-7-11-22/h2-11,13,15,20,26-29H,12,14,16-19H2,1H3/t26-,27-,28+,29+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEBTTYLHXQXSF-CAHAWPIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194364 | |
| Record name | beta-Estradiol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4147-13-1 | |
| Record name | beta-Estradiol dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004147131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Estradiol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-ESTRADIOL DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65W00I5071 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization Methodologies
Esterification Pathways for Beta-Estradiol Dibenzoate Synthesis
The fundamental process for synthesizing this compound involves the esterification of the two hydroxyl groups of beta-estradiol with benzoic acid or its derivatives. This transformation is critical for altering the compound's physical and chemical properties.
The most prevalent and historically significant method for synthesizing this compound is the Schotten-Baumann reaction. This involves treating beta-estradiol with an excess of benzoyl chloride in the presence of a base. The base, typically pyridine (B92270) or an aqueous sodium hydroxide (B78521) solution, serves to neutralize the hydrochloric acid byproduct generated during the reaction.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of beta-estradiol act as nucleophiles, attacking the electrophilic carbonyl carbon of benzoyl chloride. The presence of the base is crucial as it deprotonates the hydroxyl groups, increasing their nucleophilicity and driving the reaction forward.
Alternative benzoic acid derivatives, such as benzoic anhydride (B1165640), can also be employed for the esterification. While benzoic anhydride is less reactive than benzoyl chloride, its use can be advantageous in specific synthetic contexts, often requiring heat or a more potent catalyst to achieve comparable reaction rates.
The efficiency of this compound synthesis is profoundly influenced by the choice of catalysts and the specific reaction conditions. In the classic Schotten-Baumann reaction, pyridine not only acts as a base but can also serve as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the estradiol (B170435) hydroxyl groups.
For less reactive acylating agents or to improve yields and reaction times, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used in conjunction with a stoichiometric base. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the esterification process, even at room temperature.
Modern synthetic approaches have also explored the use of phase-transfer catalysts (PTCs) to facilitate the esterification. PTCs, such as quaternary ammonium (B1175870) salts, enable the reaction between water-insoluble beta-estradiol and a water-soluble base by transferring the hydroxide ion into the organic phase where the estradiol is dissolved. This method can lead to high yields and purity of the final product. Reaction conditions such as temperature and solvent choice are also critical. While some procedures are effective at room temperature, others may require heating to proceed at a reasonable rate. The solvent must be inert to the reactants and capable of dissolving both beta-estradiol and the acylating agent. Common solvents include pyridine, chloroform, and dichloromethane.
| Catalyst/Reagent | Role in Synthesis | Typical Reaction Conditions |
| Pyridine | Base and Nucleophilic Catalyst | Room temperature or gentle heating |
| 4-Dimethylaminopyridine (DMAP) | Hypernucleophilic Acylation Catalyst | Often used with a stoichiometric base (e.g., triethylamine) at room temperature |
| Phase-Transfer Catalysts (e.g., quaternary ammonium salts) | Facilitate reaction between phases | Biphasic systems (e.g., organic solvent and aqueous base) |
| Benzoyl Chloride | Acylating Agent | Highly reactive, often used in excess |
| Benzoic Anhydride | Acylating Agent | Less reactive than benzoyl chloride, may require heat or stronger catalyst |
Exploration of Synthetic Route Modifications for Research Purposes
For research applications, modifications to the standard synthetic routes of this compound are often necessary to introduce specific functionalities or to study structure-activity relationships. One area of modification involves the selective esterification of one hydroxyl group over the other. The 3-phenolic hydroxyl group of estradiol is more acidic and sterically more accessible than the 17β-hydroxyl group. This difference in reactivity can be exploited to synthesize mono-benzoate derivatives under carefully controlled reaction conditions, such as using a limited amount of the acylating agent.
Further modifications can involve the use of benzoic acid derivatives bearing different substituents on the aromatic ring. By introducing various functional groups (e.g., halogens, nitro groups, or alkyl groups) onto the benzoyl moiety, researchers can create a library of this compound analogs. These analogs are invaluable for probing the binding pockets of estrogen receptors and for developing compounds with altered pharmacokinetic or pharmacodynamic profiles.
Derivatization Strategies for Experimental Labeling and Probes
The derivatization of this compound is a key strategy for creating molecular probes for various research applications, including immunoassays and fluorescence microscopy. A common approach is to introduce a linker arm onto the estradiol or benzoate (B1203000) scaffold, which can then be conjugated to a reporter molecule such as a fluorophore, a biotin (B1667282) tag, or an enzyme.
For instance, a carboxy-functionalized benzoic acid derivative can be used in the initial synthesis. The resulting this compound analog will possess a free carboxylic acid group that can be activated and coupled to an amine-containing label. Alternatively, modifications can be made to the estradiol core itself, often at positions that are not critical for receptor binding, such as the C-6, C-7, or C-11 positions. These positions can be functionalized with a linker before the esterification of the hydroxyl groups.
Molecular and Cellular Mechanisms of Action
Estrogen Receptor Binding Dynamics and Specificity
The biological activity of estrogens is mediated through their binding to two principal estrogen receptor (ER) subtypes, ERα and ERβ, which are members of the nuclear hormone receptor superfamily. nih.gov These receptors function as ligand-activated transcription factors that modulate the expression of target genes. nih.gov The affinity and selectivity of a ligand for these receptor subtypes can significantly influence its tissue-specific effects.
As a prodrug, beta-estradiol dibenzoate itself exhibits a very low affinity for estrogen receptors. One source indicates that the closely related estradiol (B170435) benzoate (B1203000) has a binding affinity for the estrogen receptor that is approximately 100 times lower than that of estradiol itself. wikipedia.org This low affinity is a key characteristic of its design as a long-acting formulation, as the esterified form is largely inactive until it is hydrolyzed to the active compound, estradiol. wikipedia.orgdrugbank.com
The primary ligand for the estrogen receptors is 17β-estradiol, which binds with high and roughly equal affinity to both ERα and ERβ. medchemexpress.com This potent binding initiates the cascade of molecular events leading to estrogenic effects. The esterification of estradiol at the C3 and C17 positions in this compound sterically hinders its interaction with the ligand-binding pocket of the estrogen receptors, thus accounting for its low intrinsic activity. wikipedia.org
Table 1: Relative Binding Affinities of Selected Estrogens for Estrogen Receptors
| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |
|---|---|---|
| 17β-Estradiol | 100 | 100 |
| Estrone (B1671321) | Preferential for ERα | Lower than ERα |
| Estriol | Preferential for ERβ | Higher than ERα |
| Genistein | Preferential for ERβ | Higher than ERα |
| Raloxifene | Preferential for ERα | Lower than ERα |
| Propyl Pyrazole (B372694) Triol (PPT) | ~410-fold higher than ERβ | Low |
| Diarylpropionitrile (DPN) | Low | ~72-fold higher than ERα |
This table presents a comparative view of the receptor affinities of various estrogenic compounds to illustrate the concept of receptor selectivity. Data is compiled from multiple sources. nih.govmedchemexpress.comresearchgate.net
While this compound itself does not exhibit significant receptor selectivity due to its low binding affinity, the estradiol that is released upon its metabolism acts as a non-selective agonist for both ERα and ERβ. drugbank.comwikipedia.org This is in contrast to certain synthetic estrogens that have been designed to be selective for either ERα or ERβ. researchgate.net For instance, propyl pyrazole triol (PPT) is a selective ERα agonist, while diarylpropionitrile (DPN) is a selective ERβ agonist. medchemexpress.com
Molecular modeling studies have provided significant insights into the interactions between estrogens and the ligand-binding domains (LBD) of ERα and ERβ. plos.orgnih.govmdpi.com These studies reveal that the phenolic A-ring of 17β-estradiol is crucial for high-affinity binding, forming key hydrogen bonds with conserved amino acid residues within the LBD of both receptor subtypes. nih.gov
While specific molecular modeling studies on this compound are not widely available, it can be inferred from the structure of the LBD that the bulky benzoate groups at both the C3 and C17 positions would sterically clash with the receptor's binding pocket, preventing the close contacts necessary for high-affinity binding. plos.orgnih.gov The modeling of various estradiol derivatives has demonstrated that even small modifications to the steroid nucleus can significantly alter binding affinity and receptor activation. plos.org The successful docking of estradiol into the LBD of both ERα and ERβ in computational models validates our understanding of the key interactions required for receptor activation. mdpi.com
Prodrug Conversion and Esterase-Mediated Activation
The clinical utility of this compound stems from its nature as a prodrug, which allows for a sustained release of the active hormone, estradiol, over time. drugbank.comdrugbank.com This conversion is a critical step in its mechanism of action.
This compound is converted to 17β-estradiol through the enzymatic cleavage of its ester bonds. This hydrolysis is primarily mediated by non-specific esterase enzymes that are ubiquitously present in the body, including in the liver, blood, and various other tissues. mdpi.com In vitro studies with rat plasma and brain homogenates have demonstrated the hydrolysis of estradiol esters, confirming the role of these enzymes in the activation of the prodrug. researchgate.net
The cleavage process releases estradiol and benzoic acid. wikipedia.org The rate of this enzymatic hydrolysis is a key determinant of the pharmacokinetic profile of the drug, influencing the duration of its action. The lipophilic nature of the dibenzoate ester contributes to its depot effect when administered intramuscularly, allowing for a slow release from the injection site and subsequent gradual hydrolysis to the active hormone. mdpi.com
The formation of 17β-estradiol from the hydrolysis of this compound is the pivotal event that initiates its biological effects. Once released, estradiol binds to ERα and ERβ in target cells, leading to the regulation of gene expression and subsequent physiological responses. drugbank.com
For example, studies in rats have shown that treatment with estradiol benzoate leads to significant changes in gene expression in the liver. jmb.or.kr In one study, estradiol benzoate treatment resulted in the differential expression of 85 genes, with 33 being downregulated and 52 upregulated. jmb.or.kr Among the affected genes were those involved in growth regulation, such as insulin-like growth factor binding protein (IGFBP) and the estrogen receptor α (ERα) itself. jmb.or.kr This demonstrates the direct impact of the conversion of the prodrug to its active metabolite on cellular function and gene regulation. The downstream biological activities observed after the administration of this compound are, therefore, a direct consequence of the actions of the liberated estradiol on its target tissues.
Gene Transcription Regulation and Epigenetic Modulations
In addition to its rapid non-genomic effects, this compound fundamentally regulates cellular function through the modulation of gene transcription. This process involves both direct interaction with DNA sequences and epigenetic modifications that alter chromatin structure and gene accessibility.
Analysis of Estrogen Response Element (ERE) Interaction and Transcriptional Activity
The classical mechanism of estrogen action involves the binding of the estrogen receptor (ER) to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. frontiersin.orgnih.gov The binding of estradiol to ERα or ERβ induces a conformational change in the receptor, leading to its dimerization and subsequent binding to EREs. nih.govdrugbank.com This ER-ERE interaction serves as a platform to recruit other proteins that either activate or repress gene transcription. nih.gov
The transcriptional activity of ERs is complex and can be influenced by the specific ERE sequence and the cellular context. nih.gov For instance, ERβ has been shown to exhibit lower transcriptional activity than ERα at ERE-dependent signaling pathways. nih.gov Furthermore, studies have revealed that ERβ can repress the transcriptional activity of ERα, suggesting a "ying-yang" relationship between the two receptors in modulating gene expression. oup.com Research on the dopamine (B1211576) β-hydroxylase (DBH) gene has shown that its transcription is regulated by estradiol through both a functional ERE half-site and other elements in the promoter region, indicating both genomic and membrane-initiated mechanisms. nih.gov
Recruitment of Coactivator and Corepressor Proteins
The transcriptional activity of estrogen receptors is critically dependent on the recruitment of coactivator and corepressor proteins. pnas.org Upon binding estradiol, the ER undergoes a conformational change that facilitates the recruitment of coactivator proteins, such as those from the p160 family (e.g., SRC-1, SRC-2) and CBP/p300. nih.govnih.govresearchgate.net These coactivators possess histone acetyltransferase (HAT) activity or recruit other proteins with HAT activity, which leads to the acetylation of histones, relaxation of chromatin structure, and enhanced gene transcription. nih.gov
Conversely, when bound to antagonists, the ER can recruit corepressor proteins like NCoR and SMRT, which are associated with histone deacetylase (HDAC) activity, leading to chromatin condensation and transcriptional repression. nih.gov The specific cofactors recruited can be cell-type and promoter-specific, allowing for a highly regulated and diverse transcriptional response to estrogens. bjmu.edu.cn For example, in the ventromedial nucleus of the hypothalamus, the coactivators SRC-1 and CBP are crucial for ER-mediated transactivation of the progesterone (B1679170) receptor gene, which is important for female sexual behavior. nih.gov Studies have shown that estradiol benzoate treatment can increase the levels of SRC-1 in specific brain regions, further highlighting the role of coactivator regulation in estrogen action. nih.gov
Effects on Chromatin Structure and Gene Expression Profiles in Research Cell Lines
The regulatory effects of this compound's active form, estradiol, on gene expression are intricately linked to its ability to induce changes in chromatin structure. These epigenetic modifications are crucial for controlling the accessibility of DNA to transcription factors and the transcriptional machinery.
Developmental exposure to estradiol benzoate has been shown to cause lasting changes in DNA methylation patterns in rat prostate cells. nih.gov These epigenetic alterations can lead to modified gene expression that persists throughout life. For instance, neonatal exposure to estradiol benzoate resulted in early and sustained hypomethylation of the Pde4d4 gene, which is associated with increased gene expression. nih.gov Studies using rat prostate cells (NbE-1 and AIT) have provided evidence that the expression of several genes is mediated by DNA methylation changes induced by estradiol benzoate. nih.gov
In breast cancer cell lines, such as the estrogen receptor-positive MCF-7 cells, estradiol treatment leads to significant changes in gene expression. These changes are associated with hormone-dependent alterations in chromatin structure. nih.govmdpi.com For example, in MCF-7 cells, estradiol induces remodeling of chromatin at the regulatory regions of the pS2 gene, which correlates with its expression. mdpi.com In contrast, in hormone-independent MDA-MB-231 cells, where pS2 is not expressed, no such chromatin remodeling is observed. mdpi.com This highlights the cell-type-specific nature of estradiol's influence on chromatin and gene expression.
Furthermore, estradiol has been shown to regulate the expression of DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. In ERα-positive MCF7 cells, estradiol treatment increases the protein level of DNMT3b, a de novo methyltransferase, suggesting a role for the estrogen receptor in establishing new DNA methylation patterns. jst.go.jp The interaction between the estrogen receptor and chromatin remodeling complexes, such as the SWI/SNF complex components BRG1 and BAF57, is crucial for the activation of gene transcription. jst.go.jp
A summary of genes with altered expression due to estradiol benzoate (or its active form) in research models is presented below.
| Gene | Cell/Tissue Model | Observed Change in Expression | Associated Epigenetic Modification | Reference |
| Pitx3 | Rat Prostate | Upregulated | Promoter Hypomethylation | nih.gov |
| Wnt10b | Rat Prostate | Upregulated | Promoter Hypomethylation | nih.gov |
| Sox2 | Rat Prostate | Upregulated | Promoter Hypomethylation | nih.gov |
| Chst14 | Rat Prostate | Upregulated | Promoter Hypomethylation | nih.gov |
| Tpd52 | Rat Prostate | Downregulated | Promoter Hypermethylation | nih.gov |
| Creb3l4 | Rat Prostate | Downregulated | Promoter Hypermethylation | nih.gov |
| pS2 | MCF-7 (Breast Cancer) | Upregulated | Chromatin Remodeling | mdpi.com |
| Cathepsin D | MCF-7 (Breast Cancer) | Upregulated | Constitutively Open Chromatin | mdpi.com |
| DNMT3b | MCF-7 (Breast Cancer) | Upregulated | Not specified | jst.go.jp |
| Bone Morphogenetic Protein 7 | Rat Prostate | Downregulated | Not specified | nih.govtandfonline.com |
Specific Protein-Compound Interactions Beyond Classical Estrogen Receptors
Recent research has identified this compound as an inhibitor of the Hepatitis B virus (HBV) X protein (HBx). plos.org HBx is a crucial regulatory protein for the HBV life cycle, involved in viral replication and the development of hepatocellular carcinoma. oup.com
In a screening study using a library of FDA-approved drugs, estradiol benzoate was found to suppress intracellular levels of HBx in a dose-dependent manner in an inducible HBx-expressing HepG2 cell line. jst.go.jp This inhibitory effect extended to the suppression of HBV replication and transcription. jst.go.jp Further investigation through protein-molecule interaction modeling suggested that estradiol benzoate may directly bind to the HBx protein at specific tryptophan residues (TRP87 and TRP107). jst.go.jp This binding is thought to interfere with the function of HBx, potentially by preventing its interaction with host cellular proteins like DDB1, which is necessary for its role in viral replication. jst.go.jpembrapa.br The inhibition of HBx by estradiol benzoate presents a novel potential mechanism for anti-HBV activity. oup.com
| Research Model | Key Finding | Proposed Mechanism | Reference |
| SBHX21 (HBx-expressing HepG2 cells) | Estradiol benzoate reduces intracellular HBx levels. | Direct binding to HBx at TRP87 and TRP107. | jst.go.jp |
| HepG2.2.15 cells and HBV-transfected HepG2 cells | Estradiol benzoate inhibits HBV replication and transcription. | Inhibition of HBx protein function. | jst.go.jp |
Estradiol has been shown to influence the degradation of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling that is often overexpressed in cancers. In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, which expresses high levels of EGFR, treatment with 17β-estradiol was found to reduce the expression of EGFR. cuanschutz.edu
Further experiments using cycloheximide (B1669411) (a protein synthesis inhibitor) and MG-132 (a proteasome inhibitor) revealed that estradiol promotes the degradation of EGFR through the ubiquitin-proteasome pathway. cuanschutz.edu When the proteasome was inhibited by MG-132, the estradiol-induced reduction in EGFR levels was prevented, indicating that estradiol facilitates the tagging of EGFR with ubiquitin, marking it for destruction by the proteasome. cuanschutz.edu This suggests a mechanism by which estradiol can downregulate EGFR signaling, which may have implications for cancer biology. cuanschutz.edu This signaling pathway may involve the G-protein-coupled receptor, GPR30, through which estrogen can transactivate the EGFR signaling axis. jmb.or.krresearchgate.net
Modulation of Intracellular Signaling Networks in Research Models
This compound and its active form, estradiol, exert significant modulatory effects on the central nervous system, influencing both neuroinflammation and synaptic plasticity.
In models of Parkinson's disease, beta-estradiol-3-benzoate (EB) has demonstrated protective effects associated with the regulation of inflammatory cytokines. In a rat model using the neurotoxin MPP+, EB treatment was shown to prevent the increase in pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. This anti-inflammatory action is believed to contribute to its neuroprotective effects. Estradiol has also been shown to reduce the expression of inflammatory mediators like monocyte chemoattractant protein-1 and macrophage inflammatory protein-2 in response to lipopolysaccharide in the brain, indicating that microglia are a direct target of its anti-inflammatory action.
Estradiol also plays a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory. Studies have shown that estradiol can rapidly increase synaptic plasticity in brain regions such as the hippocampus and cortex. nih.gov In ovariectomized mice, treatment with estradiol benzoate has been found to improve spatial memory. This functional improvement is associated with ultrastructural changes in synapses, including a reduction in the width of the synaptic cleft and an increase in the thickness of the postsynaptic density (PSD) in the frontal cortex and hippocampus. Furthermore, estradiol has been shown to enhance long-term potentiation (LTP) and influence the trafficking of glutamate (B1630785) receptors, which are critical for synaptic strength and plasticity. nih.gov
Estradiol has been found to regulate the expression of somatostatin (B550006) receptor (SSTR) subtypes in various research models. Somatostatin is a neuropeptide that regulates the secretion of various hormones, including growth hormone.
In the arcuate nucleus of the female rat hypothalamus, estradiol treatment in ovariectomized animals significantly increased the number and binding density of somatostatin receptors. Specifically, the binding density of a radiolabeled somatostatin analog was higher during the proestrus phase of the estrous cycle, when estradiol levels are high.
Studies using the 7315b prolactin-secreting rat pituitary tumor cell line have further elucidated the role of estradiol in regulating SSTR expression. In these cells, the expression of SSTR subtypes 2 (sst2) and 3 (sst3) was found to be dependent on the presence of estradiol. nih.gov In vivo, treatment of tumor-bearing rats with estradiol benzoate induced the expression of the sst2 subtype. nih.govtandfonline.com These findings demonstrate that estradiol can positively regulate the expression of specific somatostatin receptor subtypes, which can in turn modulate cellular responses to somatostatin. nih.gov
| Cell/Tissue Model | Receptor Subtype(s) | Effect of Estradiol/Estradiol Benzoate | Reference |
| Female Rat Arcuate Nucleus | Total Somatostatin Receptors | Increased number and binding density | |
| 7315b Rat Pituitary Tumor Cells (in vitro) | sst2 and sst3 | Induced expression | nih.gov |
| 7315b Rat Pituitary Tumor (in vivo) | sst2 | Induced expression | nih.govtandfonline.com |
Impact on DNA Synthesis and Cell Proliferation in Specific Cell Lines
This compound, as a precursor to beta-estradiol, influences DNA synthesis and cell proliferation in a cell-line-specific manner. The effects are often mediated through estrogen receptors and the activation of various signal transduction pathways.
In human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, 17-beta-estradiol has been shown to stimulate DNA synthesis. nih.gov The maximal effect in these cell lines was observed at a concentration of 10 nM. nih.gov This stimulation of DNA synthesis is dependent on the estrogen receptor, as the anti-estrogen ICI 182,780 can prevent it. nih.gov The signaling pathways involved differ between the cell types. In both MCF-7 and HepG2 cells, the PI3-K/PKC pathway is crucial for the estrogen-induced regulation of DNA synthesis. nih.gov However, in HepG2 cells, there is an additional involvement of the PLC/PKC-alpha pathway. nih.gov
Conversely, in human aortic smooth muscle cells, 17-beta-estradiol at physiological concentrations (10⁻⁹ mol/L) has been found to inhibit DNA synthesis and cell proliferation induced by fetal calf serum. ahajournals.org This inhibitory effect is also receptor-mediated and can be reversed by the estrogen receptor antagonist ICI 182,780. ahajournals.org The inhibitory action on cell proliferation was concentration-dependent, with a 50% decrease in cell number observed at approximately 3x10⁻⁶ mol/L. ahajournals.org
In the clonal osteoblastic cell line UMR106, 17-beta-estradiol (10⁻⁸ M) was found to reduce growth rates. nih.gov This effect was specific to the 17-beta isomer, as 17-alpha-estradiol had no impact on proliferation. nih.gov The response in these cells was influenced by factors such as cell density and the presence of other steroids. nih.gov
Interestingly, in fibroblast-like cells derived from mouse embryos, beta-estradiol-3-benzoate did not affect DNA synthesis at the concentrations used. nih.gov
Table 1: Effect of Beta-Estradiol on DNA Synthesis and Cell Proliferation in Various Cell Lines
| Cell Line | Effect on DNA Synthesis/Proliferation | Effective Concentration | Key Findings |
|---|---|---|---|
| MCF-7 (Human Breast Cancer) | Stimulation | 10 nM (maximal effect) nih.gov | Mediated by estrogen receptor and PI3-K/PKC pathway. nih.gov |
| HepG2 (Human Hepatocellular Carcinoma) | Stimulation | 10 nM (maximal effect) nih.gov | Involves both PI3-K/PKC and PLC/PKC-alpha pathways. nih.gov |
| LCL-PI 11 (Hepatocellular Carcinoma) | Biphasic effect nih.gov | Not specified | Showed inhibitory and apoptotic effects at certain concentrations and time points. nih.gov |
| Human Aortic Smooth Muscle Cells | Inhibition | 10⁻⁹ mol/L (significant inhibition) ahajournals.org | Receptor-mediated; reversed by ICI 182,780. ahajournals.org |
| UMR106 (Clonal Osteoblastic Cell Line) | Reduction of growth rate | 10⁻⁸ M nih.gov | Effect is metabolite-specific and influenced by cell density. nih.gov |
| Mouse Embryonic Fibroblasts | No effect | Physiological concentrations nih.gov | Did not affect DNA synthesis at the tested concentrations. nih.gov |
Effects on GnRH and Kisspeptin (B8261505) Release Mechanisms
Estradiol benzoate, a compound structurally and functionally similar to this compound, exerts complex regulatory effects on the release of Gonadotropin-Releasing Hormone (GnRH) and kisspeptin, which are pivotal for the control of the reproductive axis. The effects can be either inhibitory or stimulatory, depending on the duration and location of estradiol exposure.
Systemic administration of estradiol benzoate has been shown to suppress both GnRH and kisspeptin release in ovariectomized female rhesus macaques. nih.gov This negative feedback action is observed with a latency of several hours. nih.gov Specifically, a significant reduction in GnRH release was noted with a latency of 3 hours, while kisspeptin release was suppressed with a latency of 1 hour. nih.gov
In contrast, a brief, localized infusion of estradiol benzoate directly into the stalk-median eminence (S-ME) of the hypothalamus can stimulate the release of both GnRH and kisspeptin. nih.gov A 20-minute infusion of estradiol benzoate into the S-ME stimulated kisspeptin release within 20 minutes, and this elevated release was sustained for the entire 120-minute observation period. nih.gov Similarly, a brief infusion of estradiol benzoate into the S-ME was found to stimulate GnRH release with a latency of approximately 10 minutes. nih.gov This suggests a rapid, direct action of estradiol on the neuronal terminals in this specific brain region.
The regulatory actions of estradiol on GnRH release are complex, involving both direct effects on GnRH neurons and indirect effects mediated by other neurons, such as those producing kisspeptin. frontiersin.org Kisspeptin neurons themselves express estrogen receptors and are a key target for estradiol's feedback mechanisms. pnas.org Estradiol can modulate the expression of genes in kisspeptin neurons, which in turn regulate GnRH secretion. elifesciences.org For instance, in female mice, 17β-estradiol has been shown to down-regulate the expression of Kiss1, Neurokinin B, and Dynorphin in arcuate nucleus kisspeptin neurons. elifesciences.org
Furthermore, priming with estradiol benzoate can potentiate the effects of kisspeptin on the reproductive axis. In ovariectomized cows, pre-treatment with estradiol benzoate for 12 hours resulted in a greater peak and longer duration of luteinizing hormone (LH) release in response to a subsequent kisspeptin challenge. mdpi.com
Table 2: Effects of Estradiol Benzoate on GnRH and Kisspeptin Release
| Administration Method | Target Molecule | Effect | Latency | Experimental Model |
|---|---|---|---|---|
| Systemic Injection | GnRH | Suppression nih.gov | 3 hours nih.gov | Ovariectomized Rhesus Macaques nih.gov |
| Systemic Injection | Kisspeptin | Suppression nih.gov | 1 hour nih.gov | Ovariectomized Rhesus Macaques nih.gov |
| Brief Infusion into Stalk-Median Eminence | GnRH | Stimulation nih.gov | ~10 minutes nih.gov | Rhesus Macaques nih.gov |
| Brief Infusion into Stalk-Median Eminence | Kisspeptin | Stimulation nih.gov | 20 minutes nih.gov | Ovariectomized Rhesus Macaques nih.gov |
| Pre-treatment followed by Kisspeptin | LH (as a proxy for GnRH) | Potentiation of Kisspeptin-induced release mdpi.com | 12 hours pre-treatment mdpi.com | Ovariectomized Cows mdpi.com |
Advanced Analytical and Detection Methodologies for Research
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of beta-estradiol dibenzoate. These methods offer unparalleled separation efficiency and definitive molecular identification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a preferred method for the analysis of non-volatile compounds like steroid esters. researchgate.net It provides a powerful tool for the efficient and confirmatory surveillance of this compound. acs.orgnih.gov This technique has been successfully applied to detect the compound in various complex matrices, including bovine hair, which is valuable for monitoring its use in livestock. acs.orgnih.gov The validation of these methods is often performed according to rigorous standards, such as Commission Decision 2002/657/EC, utilizing a deuterated analogue of estradiol (B170435) benzoate (B1203000) as an internal standard to ensure accuracy. nih.gov
In a typical application, after extraction from the sample matrix, such as with acetonitrile (B52724), the extract is analyzed by a triple quadrupole liquid chromatography tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. researchgate.net This targeted approach allows for high selectivity and sensitivity. For instance, a validated HPLC-MS/MS method for estradiol benzoate in bovine hair reported a decision limit (CCα) of 0.81 ng/g and a detection capability (CCβ) of 1.38 ng/g. nih.gov
| Parameter | Value | Reference |
| Decision Limit (CCα) | 0.81 ng/g | nih.gov |
| Detection Capability (CCβ) | 1.38 ng/g | nih.gov |
| Repeatability (CV%) | 13.7% | nih.gov |
| Within-laboratory Reproducibility (CV%) | 15.6% | nih.gov |
| Trueness | 99.3% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a well-established and highly sensitive technique for the trace analysis of steroid compounds. While steroid esters themselves are non-volatile, GC-MS analysis requires a derivatization step to increase their volatility and thermal stability. researchgate.netup.ac.za This method has been historically used for the detection of steroid esters in various biological samples. nih.gov
A multi-residue method using GC-MS was developed for the determination of eight anabolic steroids, including estradiol benzoate, in porcine muscle tissues. cabidigitallibrary.org This method involved liquid-liquid extraction, a two-step clean-up process, and derivatization with heptafluorobutyric (HBF) anhydride (B1165640). cabidigitallibrary.org The validated method demonstrated good sensitivity with a detection capability of 6.40 µg kg⁻¹ for estradiol benzoate. cabidigitallibrary.org
For the detection of natural hormone abuse in cattle, endogenous steroid profiling by GC-MS/MS has been employed to analyze urine samples at very low concentration levels (ng/L). nih.gov This approach can distinguish between treated and non-treated animals by recognizing patterns in steroid profiles. nih.gov
| Parameter | Value (for Estradiol Benzoate) | Reference |
| Linear Scope | 2.5–50 µg kg⁻¹ | cabidigitallibrary.org |
| Recovery | 73.0–104% | cabidigitallibrary.org |
| Limit of Detection | 1.92 µg kg⁻¹ | cabidigitallibrary.org |
| Detection Capability | 6.40 µg kg⁻¹ | cabidigitallibrary.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices
The analysis of this compound in complex matrices such as animal tissues, feed, and environmental samples presents significant analytical challenges due to the presence of interfering substances. csuohio.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice for such applications due to its high selectivity, sensitivity, and reduced sample preparation requirements compared to other techniques. escholarship.org
LC-MS/MS methods are particularly advantageous for analyzing steroid esters because they are non-volatile and can be analyzed directly without derivatization. researchgate.net Researchers have developed and validated LC-MS/MS methods for the determination of estradiol benzoate in various complex matrices, including bovine hair and aquatic products. nih.govoriprobe.com These methods often employ solid-phase extraction (SPE) for sample clean-up and concentration prior to LC-MS/MS analysis. oriprobe.comchrom-china.com For instance, a method for determining three estrogens, including estradiol benzoate, in feed utilized a C18 SPE column for clean-up before analysis by UPLC-MS/MS. chrom-china.com
The performance of LC-MS/MS has been compared to GC-MS/MS for the determination of steroid esters in bovine hair, with both methods proving to be fit for purpose. nih.gov However, recent advancements in LC-MS/MS technology have enhanced its robustness and sensitivity, making it an increasingly favored technique. nih.gov
| Matrix | Sample Preparation | Analytical Method | Key Findings | Reference |
| Bovine Hair | Cryogenic grinding, acetonitrile extraction | LC-MS/MS | Confirmatory method for illegal use. | acs.orgnih.gov |
| Feed | Acetonitrile extraction, C18 SPE clean-up | UPLC-MS/MS | LOD for estradiol benzoate was 5 µg/kg. | chrom-china.com |
| Aquatic Products | Methyl tert-butyl ether extraction, C18 SPE clean-up | LC-MS/MS | Optimized for residue analysis. | oriprobe.com |
| Beef Tissue | Liquid-liquid extraction | UHPLC-MS/MS | Successful validation for multiple hormones including estradiol benzoate. | escholarship.org |
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable information about the molecular structure and concentration of this compound. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis.
Micro-Raman Imaging Spectroscopy for Structural Fingerprinting
Micro-Raman imaging spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound, creating a unique "structural fingerprint." This method has been used to identify and differentiate various estrogen preparations, including estradiol benzoate. researchgate.netnih.gov By combining thin-layer chromatography (TLC) with Raman imaging microscopy (TLC-RIM), researchers can separate different estrogens and then obtain their distinct Raman spectra. nih.gov
The Raman spectrum of estradiol benzoate exhibits characteristic peaks that allow for its specific identification. For example, the presence of a carbonyl group (C=O) from the benzoate ester gives rise to a characteristic peak around 1697 cm⁻¹, which helps to distinguish it from other estrogens that lack this functional group. nih.gov This technique has proven to be highly specific, stable, and sensitive for the identification of estrogen preparations. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Quantitative Research
Ultraviolet-visible (UV-Vis) absorption spectroscopy is a widely used quantitative technique based on the absorption of UV or visible light by a molecule. Beta-estradiol and its esters, including the dibenzoate, possess a phenolic A-ring which acts as a chromophore, absorbing light in the UV region. researchgate.netnih.gov
UV-Vis spectroscopy can be used for the quantitative determination of this compound in pharmaceutical preparations. researchgate.net The UV spectrum of β-estradiol shows absorption maxima, with the wavelength at 280 nm often chosen for quantification. nih.gov While the absorption region between 260 and 290 nm is more selective, using the band around 225-235 nm can increase the sensitivity of the method. researchgate.net When coupled with a separation technique like high-performance liquid chromatography (HPLC-UV), it provides a reliable and cost-effective method for routine analysis. researchgate.netresearchgate.net The linearity, accuracy, and precision of HPLC-UV methods for estrogen analysis have been well-established in numerous studies. researchgate.net
Fluorescence Spectroscopy Applications in Molecular Interaction Studies
Fluorescence spectroscopy is a valuable tool for investigating the binding and interaction of beta-estradiol and its derivatives with various proteins and molecules. This technique allows for the study of conformational changes induced by these interactions. For instance, fluorescence spectroscopy has been employed to study the binding of beta-estradiol to fibrinogen. nih.gov These studies can reveal the association constant (Ka), providing a measure of the binding affinity. A high Ka value, such as the 6.47 x 10(6) M(-1) observed for the fibrinogen-beta-estradiol interaction, indicates a strong binding affinity. nih.gov
Fluorescence quenching experiments, often using ionic quenchers, can provide insights into the accessibility of tryptophan residues within the protein's structure and how this accessibility changes upon ligand binding. nih.gov The extent of quenching in the presence and absence of the estradiol derivative can confirm conformational changes, suggesting a reorganization of the protein's structure upon binding. nih.gov
Furthermore, fluorescence-based detection methods have been developed for the quantification of beta-estradiol. researchgate.net These methods can be based on direct measurement of the analyte's fluorescence or on a competitive displacement of a fluorescent compound from a molecularly imprinted polymer (MIP). researchgate.net Such approaches can offer high selectivity and sensitivity for the analysis of estradiol compounds in various samples. researchgate.net
Table 1: Fluorescence Spectroscopy in Estradiol Interaction Studies
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Association Constant (Ka) | 6.47 x 10(6) M(-1) for fibrinogen-beta-estradiol | High affinity interaction | nih.gov |
| Tryptophan Accessibility | ~30% accessible to ionic quenchers in fibrinogen | Provides insight into protein structure | nih.gov |
| Quenching Alterations | Observed upon beta-estradiol binding | Confirms conformational changes | nih.gov |
Immunoassay Development for Research Quantification
Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (ELISA)
Radioimmunoassays (RIAs) and Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used immunoassay techniques for the quantification of estradiol and its esters, including this compound, in various biological matrices.
Radioimmunoassays (RIA) have historically been a cornerstone for the sensitive measurement of steroid hormones. nih.govibl-america.comnih.govbioscientifica.com These assays utilize radiolabeled antigens to compete with the unlabeled antigen in the sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of the analyte in the sample. RIAs for estradiol have been developed with high sensitivity, capable of detecting concentrations in the picogram per milliliter (pg/mL) range. bioscientifica.com However, the specificity of the antiserum used is crucial for accuracy, as cross-reactivity with other structurally similar steroids can lead to overestimation. nih.gov In some cases, chromatographic separation prior to RIA is necessary to achieve accurate results, especially at low concentrations. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISA) offer a non-radioactive alternative to RIA and are available in various formats, with competitive ELISAs being common for small molecules like estradiol. tandfonline.comabcam.comtandfonline.com In a typical competitive ELISA for estradiol, the sample antigen competes with an enzyme-labeled antigen for binding to antibodies coated on a microplate. abcam.com The signal produced is inversely proportional to the concentration of estradiol in the sample. The sensitivity of ELISAs can vary, with some kits reporting detection limits as low as 8.68 pg/mL. abcam.com The development of highly specific monoclonal or polyclonal antibodies is critical for the performance of these assays. tandfonline.com For instance, an indirect competitive ELISA (icELISA) developed using a specific polyclonal antibody showed a high cross-reactivity of 150% with estradiol benzoate, indicating its suitability for detecting this ester. tandfonline.comtandfonline.com
Table 2: Comparison of RIA and ELISA for Estradiol Quantification
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
|---|---|---|
| Principle | Competitive binding with radiolabeled antigen | Competitive binding with enzyme-labeled antigen |
| Sensitivity | High (e.g., < 1 pg/mL) bioscientifica.com | High (e.g., 8.68 pg/mL) abcam.com |
| Specificity | Dependent on antiserum quality; potential for cross-reactivity nih.gov | Dependent on antibody quality; potential for cross-reactivity nih.gov |
| Key Advantage | High sensitivity | Non-radioactive, high-throughput capabilities tandfonline.com |
| Consideration | May require prior chromatography for accuracy nih.gov | Matrix effects can influence results tandfonline.com |
Advanced Immunochromatographic and Biosensor-Based Approaches
In recent years, there has been a significant push towards developing rapid, portable, and highly sensitive detection methods for estradiol and its derivatives, moving beyond traditional laboratory-based assays.
Immunochromatographic Assays (ICAs) , also known as lateral flow assays, have emerged as a user-friendly platform for the rapid detection of various analytes, including steroid hormones. nih.govdntb.gov.uaresearchgate.net These tests are typically designed for qualitative or semi-quantitative screening. Innovations in this area include the development of multiplex lateral flow assays capable of detecting multiple steroid hormones simultaneously. dntb.gov.ua Advanced strategies, such as indirect probe-based ICAs, have been shown to enhance sensitivity. For example, an indirect probe ICA for 17β-estradiol demonstrated a lower visual detection limit compared to traditional formats. researchgate.net
Biosensor-Based Approaches offer another promising avenue for the sensitive and real-time detection of estradiol. frontiersin.orgnih.gov These devices combine a biological recognition element (e.g., an antibody, enzyme, or aptamer) with a transducer to convert the binding event into a measurable signal. Electrochemical biosensors, in particular, have gained significant attention due to their potential for miniaturization, high sensitivity, and rapid response. mdpi.comtandfonline.comnih.gov For instance, biosensors utilizing estrogen receptors immobilized on an electrode have been developed for the detection of 17β-estradiol. nih.gov Aptamer-based sensors, which use short, single-stranded DNA or RNA molecules that bind to specific targets, also represent a promising approach for estradiol detection. nih.gov
Table 3: Advanced Immunoassay and Biosensor Approaches for Estradiol Detection
| Technique | Principle | Key Advantages | Reported Performance | Reference |
|---|---|---|---|---|
| Immunochromatographic Assay (ICA) | Lateral flow-based immunoassay | Rapid, user-friendly, suitable for on-site screening | Visual detection limit of 0.2 ng/mL for 17β-estradiol using an indirect probe strategy | researchgate.net |
| Electrochemical Biosensor | Biological recognition element coupled with an electrochemical transducer | High sensitivity, potential for miniaturization and real-time detection | Linear response for 17β-estradiol vapor from 3.7 ng/L to 3.7 × 10⁻⁴ ng/L | nih.gov |
| Aptamer-Based Sensor | DNA/RNA aptamer as the recognition element | High specificity and affinity | Electrochemical detection of 17β-estradiol | nih.gov |
Electrochemical Sensing Strategies for Compound Detection
Electrochemical sensing has emerged as a powerful and versatile strategy for the detection of estradiol and its esters, including this compound. mdpi.comrsc.org These methods offer several advantages over traditional analytical techniques, such as high sensitivity, rapid analysis, and the potential for developing portable, low-cost devices. tandfonline.commdpi.com The fundamental principle involves the use of a modified electrode to facilitate the electrochemical oxidation or reduction of the target analyte, generating a measurable electrical signal (e.g., current or potential) that is proportional to its concentration. mdpi.com
A variety of electrochemical techniques are employed, including cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV). mdpi.commdpi.commdpi.com CV is often used to study the electrochemical behavior of the analyte, such as its oxidation potential. mdpi.com SWV and DPV are typically used for quantitative analysis due to their higher sensitivity and better resolution. mdpi.comnih.gov
The key to a successful electrochemical sensor lies in the modification of the working electrode. Various nanomaterials have been explored to enhance the sensitivity and selectivity of estradiol detection. These include:
Carbon Nanotubes (CNTs): CNTs provide a large surface area and enhance electron transfer, leading to an improved electrochemical response. mdpi.com
Metal Nanoparticles: Nanoparticles of metals like gold (Au) and palladium (Pd) exhibit excellent catalytic properties and facilitate electron transfer. acs.orgmdpi.com
Metal Oxides: Nanocomposites of metal oxides, such as α-Fe₂O₃, supported on CNTs have been shown to prevent electrode fouling and enhance the current response for estradiol oxidation. mdpi.comnih.gov
Hydroxyapatite: This material, with its three-dimensional channel framework, has demonstrated high sensitivity for the electroanalytical sensing of estradiol benzoate, attributed to its enhanced electron transport capabilities. rsc.org
These modifications address the challenge of detecting trace levels of estradiol, which is often difficult with bare electrodes. mdpi.com The development of screen-printed electrodes (SPEs) further contributes to the fabrication of disposable and cost-effective sensors for on-site analysis. acs.org
Table 4: Performance of Different Electrochemical Sensors for Estradiol Detection
| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| α-Fe₂O₃-CNT/GCE | SWV | 5.0–100.0 nmol L⁻¹ | 4.4 nmol L⁻¹ | mdpi.comnih.gov |
| Hydroxyapatite | Not specified | Not specified | 24.4 ng L⁻¹ (0.065 nM) | rsc.org |
GCE: Glassy Carbon Electrode; SPE: Screen-Printed Electrode; C. dots: Carbon Quantum Dots; PdNPs: Palladium Nanoparticles
Method Validation and Performance Characterization in Diverse Research Matrices
The validation of analytical methods is a critical step to ensure the reliability and accuracy of research findings for this compound in various and often complex matrices. wku.eduvliz.beresearchgate.net This process involves the evaluation of several key performance characteristics to demonstrate that the method is suitable for its intended purpose.
Key Validation Parameters:
Linearity: Establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. researchgate.net
Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. nih.gov Cross-reactivity is a significant consideration in immunoassays. nih.gov
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (intraday precision) and reproducibility (interday precision). researchgate.net
Accuracy: The closeness of the mean of a set of results to the true value. It is often assessed through recovery studies by spiking the matrix with a known concentration of the analyte. vliz.be
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantified. mdpi.comnih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.netmdpi.com
Trueness: The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. acs.org
Decision Limit (CCα) and Detection Capability (CCβ): These are statistical parameters defined in regulatory guidelines like the Commission Decision 2002/657/EC, particularly relevant for the detection of residues. researchgate.netacs.org
Challenges in Diverse Matrices:
Analyzing this compound in complex matrices such as bovine hair, serum, plasma, urine, and environmental water samples presents unique challenges. nih.govwku.eduvliz.beresearchgate.netresearchgate.net The presence of interfering substances can lead to matrix effects, which can either suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.netmdpi.com Therefore, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction are often necessary to clean up the sample and concentrate the analyte. wku.edumdpi.com The use of an internal standard, such as a deuterated analog of the analyte, can help to compensate for matrix effects and variations in sample processing. acs.org
For immunoassays, the composition of the matrix can interfere with the antibody-antigen binding, necessitating sample dilution or other optimization steps. tandfonline.com For chromatographic methods, matrix-matched calibration curves are often recommended to ensure accurate quantification. researchgate.net
Table 5: Validation Parameters for an LC-MS/MS Method for Estradiol Benzoate in Bovine Hair
| Parameter | Value | Reference |
|---|---|---|
| Decision Limit (CCα) | 0.81 ng/g | acs.org |
| Detection Capability (CCβ) | 1.38 ng/g | acs.org |
| Repeatability (CV%) | 13.7% | acs.org |
| Within-Laboratory Reproducibility (CV%) | 15.6% | acs.org |
| Trueness | 99.3% | acs.org |
Table 6: Chemical Compounds Mentioned
| Compound Name |
|---|
| 11-ketotestosterone |
| 17α-ethinylestradiol |
| 17β-estradiol |
| 17β-estradiol-17-acetate |
| 17β-estradiol-3-benzoate |
| 2-hydroxyestradiol (B1664083) |
| 2-methoxyestradiol |
| 4-nonylphenol |
| Acetaminophen |
| Acetonitrile |
| Adrenaline |
| Ascorbic acid |
| Aspartic acid |
| Atrazine |
| This compound |
| Bisphenol A |
| Caffeine |
| Carbon monoxide |
| Chlorine |
| Cholesterol |
| Ciprofloxacin |
| Dansyl chloride |
| Denatonium benzoate |
| Dichloromethane |
| Diethylstilbestrol |
| Dioxin |
| Dopamine (B1211576) |
| Entecavir |
| Estradiol |
| Estradiol benzoate |
| Estradiol valerate (B167501) |
| Estriol |
| Estrone (B1671321) |
| Estrone-3-sulfate |
| Ethanol |
| Ethinylestradiol |
| Fentanyl |
| Ferrocene methanol |
| Formaldehyde |
| Formic acid |
| Glucose |
| Glutamic acid |
| Glycine |
| Hexestrol |
| Hydroxyapatite |
| Ibuprofen |
| L-cysteine |
| Melengestrol |
| Melengestrol acetate |
| Methanol |
| Naphthalene |
| p-nitrobenzoyl chloride |
| Palladium |
| Phthalic acid ester |
| Polychlorinated biphenyl |
| Progesterone (B1679170) |
| Raloxifene |
| Stanazolol |
| Sulfamethoxazole |
| Sulfur dioxide |
| Tannic acid |
| Testosterone |
| Testosterone propionate |
| Trenbolone |
| Trenbolone acetate |
| Uric acid |
Biochemical Fate and Environmental Degradation Studies
In Vitro Biotransformation Pathways in Experimental Systems
The in vitro biotransformation of beta-estradiol dibenzoate, a synthetic ester of the natural estrogen 17β-estradiol, is intrinsically linked to the metabolic fate of its parent compound, estradiol (B170435). nih.gov Upon administration, esters of estradiol are rapidly cleaved, releasing 17β-estradiol, which then undergoes extensive metabolism. inchem.org
Further metabolism involves hydroxylation at various positions on the steroid nucleus, leading to the formation of a diverse array of metabolites. The most prominent of these are the catechol estrogens, 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, formed through hydroxylation at the C2 and C4 positions, respectively. researchgate.netoup.com Another important hydroxylation pathway occurs at the C16 position, yielding 16α-hydroxyestrone. researchgate.net
In addition to these major metabolites, other hydroxylated derivatives have been identified, including 6α-, 6β-, 7α-, and 15α-hydroxylated forms of estradiol and estrone (B1671321). oup.com Following these oxidative steps, the metabolites, as well as the parent estradiol and estrone, undergo extensive conjugation with glucuronic acid and sulfate (B86663) in the liver. drugbank.comresearchgate.net This process increases their water solubility and facilitates their excretion. drugbank.com In some experimental systems, such as those involving calf urine, the most abundant metabolites identified after administration of 17β-estradiol 3-benzoate were 17α-estradiol and 17α-nandrolone. ebi.ac.uk Secondary metabolites included 17β-estradiol, estrone, 17β-nandrolone, 19-noretiocholanolone, and 19-norandrostenedione. ebi.ac.uk
| Parent Compound | Metabolic Pathway | Key Metabolites | Reference |
|---|---|---|---|
| 17β-Estradiol | Oxidation (Dehydrogenation) | Estrone | nih.gov |
| 17β-Estradiol | Hydroxylation | 2-Hydroxyestradiol, 4-Hydroxyestradiol, 16α-Hydroxyestrone | researchgate.netoup.com |
| 17β-Estradiol | Hydroxylation | 6α-Hydroxyestradiol, 6β-Hydroxyestradiol, 7α-Hydroxyestradiol, 15α-Hydroxyestradiol | oup.com |
| 17β-Estradiol 3-Benzoate | Hydrolysis and subsequent metabolism | 17α-Estradiol, 17α-Nandrolone, Estrone, 17β-Nandrolone, 19-Noretiocholanolone, 19-Norandrostenedione | ebi.ac.uk |
The biotransformation of estradiol is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.com Different CYP isoforms exhibit distinct substrate specificities and play varying roles in the different metabolic pathways.
The 2-hydroxylation of estradiol, a major metabolic route, is primarily catalyzed by CYP1A2 and CYP3A4. nih.govresearchgate.net While CYP1A2 is considered the most important enzyme for this reaction, CYP3A4 also contributes significantly. nih.gov The 4-hydroxylation pathway is also influenced by the CYP3A family, particularly in human liver microsomes. oup.com
The 17β-hydroxy dehydrogenation, the conversion of estradiol to estrone, is catalyzed by several CYP isoforms, with CYP2C9, CYP2C19, and CYP2C8 showing high activity. nih.gov At lower substrate concentrations, this dehydrogenation pathway dominates estradiol metabolism. nih.gov However, at higher concentrations, 2-hydroxylation becomes the more prominent metabolic route. nih.gov
The 16α-hydroxylation of estradiol and estrone is catalyzed by CYP1A2 and CYP3A4. inchem.org Specifically, CYP1A2 is more active in estradiol 16α-hydroxylation, while CYP3A4 catalyzes this reaction for both estradiol and estrone. inchem.org Studies in female rats have shown that treatment with estradiol benzoate (B1203000) can upregulate the expression of CYP2C isoforms (CYP2C6, CYP2C7, and CYP2C12) and CYP3A9, while downregulating CYP3A1. nih.gov
| Metabolic Reaction | Primary Enzyme(s) | Reference |
|---|---|---|
| 2-Hydroxylation | CYP1A2, CYP3A4 | nih.govresearchgate.net |
| 4-Hydroxylation | CYP3A Family | oup.com |
| 17β-Hydroxy Dehydrogenation | CYP2C9, CYP2C19, CYP2C8 | nih.gov |
| 16α-Hydroxylation | CYP1A2, CYP3A4 | inchem.org |
| Upregulation of Expression (in female rats) | CYP2C6, CYP2C7, CYP2C12, CYP3A9 | nih.gov |
| Downregulation of Expression (in female rats) | CYP3A1 | nih.gov |
Environmental Biodegradation and Persistence Investigations
The environmental fate of this compound is largely governed by the degradation and persistence of its active form, 17β-estradiol (E2). nih.gov Once released into the environment, E2 can undergo various processes including biodegradation, sorption to soil and sediment, and transport in aqueous systems.
Studies have shown that 17β-estradiol can persist in aquatic environments. In cave stream water, E2 was found to be relatively stable with no significant decrease in concentration observed in some experiments. lsu.edu However, in sediment-pore water from the same streams, a significant decrease in E2 was noted in one trial, though not in another, suggesting that persistence in sediment can be variable. lsu.edu The degradation of 17α-estradiol, a metabolite of estradiol benzoate, was found to be more rapid under aerobic conditions (half-life of 31.1 days) compared to anaerobic conditions (half-life of 107.8 days) in water-sediment systems. nih.gov The primary transformation products identified in these systems were estriol, 17β-estradiol, and estrone, which were mainly found in the sediment phase. nih.gov
Microbial degradation is a key process in the removal of 17β-estradiol from the environment. mdpi.com A variety of bacteria have been identified that can degrade E2, including species of Acinetobacter, Pseudomonas, Rhodococcus, Novosphingobium, and Stenotrophomonas. sjtu.edu.cnnih.gov In one study, a co-culture of Acinetobacter calcoaceticus and Pseudomonas putida degraded over 90% of E2 at concentrations up to 20 mg/L within 7 days. nih.gov The degradation of E2 by this co-culture followed first-order kinetics. nih.gov Another study identified Microbacterium hominis SJTG1 as an efficient E2-degrading bacterium, with a degradation half-life of 1.99 days for an initial E2 concentration of 1 mg/L in liquid culture. sjtu.edu.cn The degradation of E2 by M. hominis SJTG1 also followed first-order kinetics, with the half-life increasing with higher initial concentrations. sjtu.edu.cn Fungi, such as Candida utilis, have also been shown to effectively degrade E2, with co-metabolism playing a significant role. frontiersin.org
| Microorganism/System | Substrate | Degradation Efficiency/Half-life | Conditions | Reference |
|---|---|---|---|---|
| Acinetobacter calcoaceticus & Pseudomonas putida co-culture | 17β-Estradiol (1-20 mg/L) | >90% degradation in 7 days | pH 7.0-9.0 | nih.gov |
| Microbacterium hominis SJTG1 | 17β-Estradiol (1 mg/L) | Half-life of 1.99 days | Liquid culture | sjtu.edu.cn |
| Microbacterium hominis SJTG1 | 17β-Estradiol (10 mg/L) | Half-life of 4.69 days | Liquid culture | sjtu.edu.cn |
| Microbacterium hominis SJTG1 | 17β-Estradiol (25 mg/L) | Half-life of 6.76 days | Liquid culture | sjtu.edu.cn |
| Candida utilis CU-2 | 17β-Estradiol (10 µM) | ~97% degradation | With co-substrate (sucrose) | frontiersin.org |
| Water-sediment system | 17α-Estradiol | Half-life of 31.1 days | Aerobic | nih.gov |
| Water-sediment system | 17α-Estradiol | Half-life of 107.8 days | Anaerobic | nih.gov |
The sorption of 17β-estradiol to soil and sediment is a critical factor influencing its environmental mobility. nih.gov E2 has been found to sorb mainly to the organic portion of sediments, and its sorption coefficient can be estimated from its octanol-water partition coefficient (Kow) and the fraction of organic carbon in the sediment. nih.gov The Freundlich isotherm model has been shown to be a good fit for describing the sorption of E2 to agricultural soils and river sediment. nih.gov The presence of dissolved organic matter, particularly from sources like pig manure, can decrease the sorption of E2 to soils and sediment, thereby increasing its mobility and the potential for transport to ground and surface waters. nih.gov In studies using intact soil cores, the presence of colloids was found to facilitate the transport of E2, leading to earlier detection times and greater peak concentrations in the effluent from loamy and clayey soils. iastate.edu
Stability Studies of this compound in Research Media
The stability of a compound in research media is a critical factor for the design and interpretation of in vitro studies. While direct and comprehensive stability studies on this compound in common research media are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related estradiol esters, particularly estradiol benzoate. The stability of this compound is primarily influenced by the hydrolysis of its two benzoate ester groups, a process that can be affected by the chemical composition of the medium, pH, temperature, and the presence of enzymes.
Detailed Research Findings
Research into the stability of estradiol esters indicates that the ester linkage is susceptible to hydrolysis, which can be catalyzed by enzymes present in biological media such as plasma or tissue homogenates.
A pertinent study investigated the in vitro stability of a conjugate of estradiol benzoate linked to mitomycin C via a glutaric acid spacer (EB-glu-MMC) in biological media. nih.gov The findings from this study offer a proxy for understanding the stability of the benzoate ester of estradiol in a research context. The experiments were conducted in a mixture containing 1/15 M phosphate (B84403) buffer (pH 7.4), propylene (B89431) glycol, and either rat plasma (10%) or rat liver homogenate (5%) at 37°C. nih.gov
In the medium containing 10% rat plasma, the conversion of the estradiol benzoate conjugate to the corresponding estradiol conjugate was observed to be enzymatically accelerated to some degree. nih.gov This suggests the presence of esterases in plasma that can hydrolyze the benzoate group.
When the estradiol benzoate conjugate was incubated in a medium containing 5% rat liver homogenate, a rapid conversion to the estradiol conjugate was observed. nih.gov This indicates that the liver is a significant site of enzymatic hydrolysis of the benzoate ester, which is consistent with the known metabolic pathways of many ester prodrugs. nih.gov
While this study did not directly examine this compound, the rapid enzymatic hydrolysis of the single benzoate ester in the conjugate strongly suggests that this compound would also be susceptible to enzymatic cleavage in research media containing plasma or tissue homogenates. The rate of hydrolysis would likely be influenced by the concentration and activity of esterases in the specific medium used.
Furthermore, a study on injectable formulations of various steroid esters, including 17-beta-estradiol 3,17-dienanthate, found that elevated temperatures led to detectable degradation through hydrolysis. nih.gov This underscores the general susceptibility of estradiol esters to hydrolysis.
In contrast, studies on the parent compound, estradiol, have shown it to be relatively stable in aqueous solutions and cell culture medium without cells, with the main degradation pathway being oxidation to estrone. researchgate.netwikipedia.org However, the introduction of ester groups, as in this compound, introduces a new and likely more facile degradation pathway via hydrolysis.
The following interactive table conceptualizes the expected stability of this compound in different research media based on the findings for related compounds.
Conceptual Stability of this compound in Various Research Media
| Research Medium | Expected Primary Degradation Pathway | Expected Rate of Degradation | Influencing Factors |
| Phosphate-Buffered Saline (PBS) | Slow chemical hydrolysis | Low | pH, Temperature |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Slow chemical hydrolysis | Low | pH, Temperature, Media components |
| Cell Culture Medium with Serum (e.g., FBS) | Enzymatic hydrolysis | Moderate to High | Esterase activity in serum, Temperature |
| Plasma | Enzymatic hydrolysis | High | High concentration of esterases, Temperature |
| Tissue Homogenates (e.g., Liver) | Enzymatic hydrolysis | Very High | High concentration of intracellular esterases, Temperature |
This table is a conceptual representation based on data from related compounds and general biochemical principles. Specific degradation rates for this compound would require dedicated experimental studies.
Comparative Molecular Pharmacology and Structure Activity Relationship Sar Studies
Comparison with Endogenous Estradiol (B170435) and Other Synthetic Esters
Estradiol dibenzoate, a synthetic ester of the natural estrogen 17β-estradiol, exhibits distinct pharmacological characteristics when compared to endogenous estradiol and other commonly used estradiol esters like estradiol valerate (B167501) and estradiol cypionate. As a prodrug, its activity is dependent on its hydrolysis into the active 17β-estradiol wikipedia.org. The esterification of estradiol alters its physicochemical properties, primarily increasing its lipophilicity, which in turn significantly modifies its absorption, distribution, metabolism, and duration of action wikipedia.orgfda.gov.
The cellular effects of estrogens are mediated through complex signaling pathways, primarily involving nuclear estrogen receptors (ERα and ERβ) and membrane-associated receptors like G-protein-coupled estrogen receptor (GPER) mdpi.comnih.gov. These interactions trigger both genomic pathways, which modulate gene expression, and rapid non-genomic pathways that activate various protein-kinase cascades oup.comcreative-diagnostics.com.
Synthetic ligands, including estradiol esters, can induce different cellular responses compared to endogenous estradiol. The final biological outcome in a target cell depends on multiple factors, including the specific ligand, the relative expression of ERα and ERβ, and the presence of various transcriptional co-regulator proteins mdpi.comoup.com. ERα and ERβ share moderate homology but have different ligand-binding affinities and transcriptional control domains, allowing them to recruit different coactivators and produce distinct or even opposing effects on gene expression mdpi.comfrontiersin.org. For instance, in certain contexts, ERα activation promotes cell proliferation, while ERβ activation can inhibit it frontiersin.org.
While estradiol itself can modulate inflammatory processes and interact with cytokine signaling pathways like IL-6, forming a feedback loop mdpi.com, the specific differential effects of estradiol dibenzoate at this level are less delineated. However, the nature of the synthetic ligand is crucial, as selective estrogen receptor modulators (SERMs) demonstrate that minor structural changes can shift the activity of an estrogen from agonistic to antagonistic in different tissues oup.com. Estradiol benzoate (B1203000) has been used in research to modulate the stress response, affecting gene expression in catecholaminergic neurons through both ERα and ERβ, indicating its ability to engage these core signaling pathways following its conversion to estradiol nih.govbioscientifica.com.
The primary distinction between estradiol dibenzoate and other synthetic esters lies in their pharmacokinetic profiles, particularly their duration of action following intramuscular injection. The ester moiety's size and structure are key determinants of the compound's lipophilicity and rate of hydrolysis, which controls the slow release of active estradiol from the injection site depot iiab.menih.gov.
A comparative study analyzing plasma levels after a single intramuscular injection of 5.0 mg of various estradiol esters provided clear distinctions in their action profiles. nih.gov. Estradiol benzoate resulted in the shortest duration of elevated estrogen levels, lasting approximately 4-5 days. nih.gov. In contrast, estradiol valerate maintained elevated levels for 7-8 days, and estradiol cypionate had the longest duration at around 11 days nih.gov.
Peak plasma concentrations of estradiol and its metabolite, estrone (B1671321), were reached significantly faster with estradiol benzoate and valerate (approximately 2 days) compared to estradiol cypionate (approximately 4 days) nih.gov. The peak levels of estradiol and estrone achieved with estradiol benzoate and valerate were also significantly higher than those produced by estradiol cypionate nih.gov. This rapid onset and shorter duration characterize estradiol benzoate as a shorter-acting injectable estrogen compared to the more commonly used valerate and cypionate esters iiab.menih.gov.
| Estradiol Ester | Time to Peak Plasma Level (approx.) | Duration of Elevated Estrogen Levels |
|---|---|---|
| Estradiol Benzoate | 2 days | 4-5 days |
| Estradiol Valerate | 2 days | 7-8 days |
| Estradiol Cypionate | 4 days | ~11 days |
Table 1. Comparative pharmacokinetic profiles of different estradiol esters following a single intramuscular injection in research subjects. Data sourced from a study comparing 5.0 mg doses of each ester nih.gov.
Structure-Activity Relationships of Benzoate Moieties on Estrogenic Activity
The fundamental structure for estrogenic activity is the steroidal nucleus, particularly the aromatic A-ring with a hydroxyl group at the C3 position, which is crucial for binding to the estrogen receptor youtube.com. Estradiol itself is rapidly metabolized by the liver, making it less effective when administered orally youtube.comwikipedia.org.
Esterification of the hydroxyl group at the C17 position, such as with a benzoate group, is a key structural modification that enhances the therapeutic utility of estradiol. This modification creates a prodrug that is essentially inactive on its own, with esters like estradiol valerate having only about 2% of the affinity for the estrogen receptor compared to estradiol wikipedia.org. The ester moiety increases the molecule's lipophilicity, which allows it to be dissolved in an oil vehicle for intramuscular injection and form a depot in the muscle tissue wikipedia.orgfda.gov. From this depot, the ester is slowly released and subsequently hydrolyzed by esterase enzymes in the body to release the active estradiol wikipedia.orgnih.gov.
The structure of the esterifying acid, in this case, benzoic acid, directly influences the duration of action. There is a general relationship where a longer or more complex ester chain leads to greater lipophilicity and a slower rate of hydrolysis, resulting in a more prolonged action iiab.menih.gov. The benzoate ester is relatively small compared to valerate or cypionate, which aligns with its observed shorter duration of action iiab.menih.gov.
Comparative Analysis of Biological Responses in Animal Models
Oxidative modification of low-density lipoprotein (LDL) is a key process in the development of atherosclerosis jacc.org. 17β-estradiol is known to possess antioxidant properties and can inhibit LDL oxidation oup.comnih.gov. This protective effect is thought to be one of the mechanisms behind estrogen's cardiovascular benefits tandfonline.comnih.gov. Estrogens can be rendered fat-soluble through esterification, allowing them to be incorporated into LDL particles, which could provide antioxidant protection oup.comnih.govoup.com.
However, direct comparative studies have shown that not all estrogenic compounds share this antioxidant capability equally. In an in-vitro study examining the effects of various steroids on the copper-induced oxidation of LDL, 17β-estradiol significantly prolonged the lag phase before oxidation began, similar to the known antioxidant probucol (B1678242) tandfonline.comnih.gov. In stark contrast, estradiol benzoate, used as a control compound in the same study, had no effect on the lag phase and did not exhibit any LDL-stabilizing effect tandfonline.comnih.gov. Testosterone also showed no protective effect tandfonline.comnih.gov. This research indicates that the antioxidant activity of 17β-estradiol may be a specific structural feature that is not retained by its benzoate ester form in this experimental model, suggesting that the free hydroxyl groups of estradiol are necessary for this particular non-receptor-mediated action.
Estradiol esters are widely used in veterinary medicine, particularly in cattle, to synchronize estrous cycles and ovulation for timed artificial insemination protocols semanticscholar.orgunesp.br. Comparative studies in animal models provide valuable insight into the differential biological responses to estradiol benzoate (EB) and other esters like estradiol cypionate (EC).
The primary difference observed is in the timing and magnitude of the induced luteinizing hormone (LH) surge, which is the critical trigger for ovulation. In studies on ovariectomized Bos indicus heifers, EB induced a much faster and more pronounced LH surge compared to EC unesp.br.
| Parameter | Estradiol Benzoate (EB) | Estradiol Cypionate (EC) | P-value |
|---|---|---|---|
| Timing of LH Surge (hours post-treatment) | 19.6 | 50.5 | 0.001 |
| Magnitude of LH Surge (ng/mL) | 20.5 | 9.4 | 0.005 |
| Duration of LH Surge (hours) | 8.6 | 16.5 | 0.001 |
Table 2. Comparison of LH surge characteristics in ovariectomized Nelore (Bos indicus) heifers treated with either 1 mg of estradiol benzoate or 1 mg of estradiol cypionate unesp.br.
These results demonstrate that estradiol benzoate leads to a rapid, high-amplitude, but shorter-lasting LH surge, while estradiol cypionate produces a delayed, lower-amplitude, but more prolonged surge unesp.br. This difference in hormonal modulation is a direct consequence of their distinct pharmacokinetic profiles, where EB is hydrolyzed more quickly, leading to a faster spike in circulating estradiol semanticscholar.orgcabidigitallibrary.org. Despite these significant differences in the hormonal response profile, studies have found that both esters can be effective in synchronizing ovulation and achieving similar pregnancy rates when the timing of insemination is adjusted accordingly semanticscholar.orgunesp.brscielo.org.mx.
In rodent models, estradiol benzoate has been shown to modulate the hypothalamic-pituitary-adrenal (HPA) axis and the response to stress nih.govbioscientifica.com. Treatment with EB in ovariectomized rats was found to prevent the stress-induced rise in corticosterone (B1669441) and abrogate the stress-related increase in the expression of genes for norepinephrine (B1679862) biosynthetic enzymes in the locus coeruleus and nucleus of the solitary tract bioscientifica.com. This indicates that estradiol, released from its benzoate ester, plays a significant modulatory role in the central nervous system's response to stress.
Advanced Research Applications and Methodological Innovations
Utilization in In Vitro Cell Line Models for Signaling Pathway Elucidation
Beta-estradiol dibenzoate is utilized in in vitro cell line models to investigate the intricate signaling pathways modulated by estrogens. A primary model for this research is the human breast cancer cell line, MCF-7, which is known to be estrogen receptor (ER) positive. jcancer.org In these cell lines, the effects of estrogenic compounds on cell proliferation and gene expression are studied to elucidate the mechanisms of action. researchgate.netnih.gov For instance, studies have shown that estradiol (B170435) treatment can induce a proliferative response in MCF-7 cells, and this effect can be modulated by the presence of other signaling molecules, such as insulin-like growth factor I (IGF-I). nih.gov
The compound is used to stimulate ERs, leading to the activation of downstream signaling cascades. For example, research has demonstrated that estradiol can activate the PI3K/AKT pathway in ovarian cancer cells, even in those with knocked-down ERα and ERβ, suggesting an ER-independent mechanism. spandidos-publications.com This activation leads to changes in the expression of downstream targets like E-cadherin and α-actinin-4, which are involved in cell invasion and metastasis. spandidos-publications.com Furthermore, co-culture systems of MCF-7 cells with primary human mammary fibroblasts have been developed to study the paracrine interactions and the positive feedback loop involving estrogenic compounds. oup.com In such models, exposure to estradiol can lead to increased transcription of estrogen-responsive genes like pS2. oup.com
These cell-based assays are crucial for dissecting the molecular events that follow receptor activation, including gene transcription, protein expression, and post-translational modifications. The sustained action of this compound in these systems helps in observing both rapid, non-genomic effects and the longer-term genomic responses mediated by nuclear receptors. mdpi.com
Table 1: Application of Estradiol Analogs in MCF-7 Cell Line Studies
| Compound | Cell Line | Observed Effect | Signaling Pathway Implication |
|---|---|---|---|
| 17β-Estradiol | MCF-7 | Increased cell proliferation researchgate.netnih.gov | Estrogen Receptor-mediated signaling |
| 17β-Estradiol | MCF-7 | Synergistic proliferation with IGF-I nih.gov | Crosstalk between ER and IGF-I receptor pathways |
| 17β-Estradiol | MCF-7 | Increased pS2 gene transcription in co-culture oup.com | Paracrine signaling and positive feedback loops |
| 17β-Estradiol | Ovarian Cancer Cells (shRNA ERα/β) | Increased pAKT expression spandidos-publications.com | PI3K/AKT pathway activation (ER-independent) |
Application in Ex Vivo Organ Culture Systems for Tissue Response Analysis
Ex vivo organ culture systems provide a bridge between in vitro cell-based assays and in vivo animal models, allowing for the study of tissue-level responses in a controlled environment. This compound is applied to these systems to analyze the integrated response of various tissues to estrogenic stimulation. For example, uterine tissue from ovariectomized rats is a common model to study the uterotrophic effects of estrogens. nih.govbioscientifica.com In these cultures, estradiol benzoate (B1203000) has been shown to increase uterine weight, a classic indicator of estrogenic activity. nih.gov
These systems are also invaluable for investigating the effects of estrogens on reproductive tissues. Studies using testicular explants from prepubertal rats have demonstrated age- and concentration-dependent effects of 17β-estradiol on spermatogenesis and steroidogenesis. researchgate.net Such models allow for the direct assessment of hormonal impacts on tissue architecture and function, independent of systemic physiological influences. Furthermore, the influence of preovulatory estradiol on uterine receptivity and luteal function has been explored, highlighting its role in preparing the uterus for pregnancy. animal-reproduction.orgnih.govscielo.br
The use of this compound in these organotypic cultures helps to delineate the direct actions of estrogens on specific tissues, providing insights into physiological processes and the mechanisms of endocrine disruption.
Molecular Modeling and Computational Simulation Approaches
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies are primarily focused on its interaction with the ligand-binding domain (LBD) of estrogen receptors (ERα and ERβ). mdpi.complos.org These studies provide predictive analysis of the binding affinity and mode of interaction between the compound and its receptor targets.
By computationally placing the ligand into the binding site of the receptor, researchers can identify key amino acid residues involved in the interaction and predict the stability of the ligand-receptor complex. plos.orgmdpi.com For instance, docking simulations have been used to compare the binding of various estradiol derivatives to ERα and ERβ, revealing subtle differences in their binding modes that contribute to their differential binding affinities. plos.org The accuracy of these docking methods is often validated by comparing the predicted binding poses with known crystal structures of the receptor-ligand complexes. mdpi.complos.org These computational approaches are instrumental in the rational design of new compounds with selective affinity for specific estrogen receptor subtypes. researchgate.net
Table 2: Key Amino Acid Residues in Estrogen Receptor α (ERα) Interaction with Estradiol
| Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|
| E353 | Hydrogen Bond | plos.org |
| R394 | Hydrogen Bond | plos.org |
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand like this compound and its biological targets over time. nih.gov These simulations model the movement of atoms and molecules, offering insights into the conformational changes and stability of the ligand-receptor complex. nih.gov MD simulations have been employed to study the complex of estradiol with estrogen receptors, elucidating the role of specific amino acid residues, such as His524, in maintaining the active conformation of the receptor. nih.gov
These computational experiments can reveal the sequence of events during ligand binding and the subsequent conformational changes in the receptor that lead to biological activity. nih.gov For example, simulations have shown how the binding of estradiol stabilizes the receptor in a conformation that is favorable for interaction with co-activator proteins. nih.gov Furthermore, MD simulations have been used to investigate the stability of estradiol benzoate in complex with other proteins, such as the VP35 protein of the Marburg virus, suggesting potential alternative therapeutic applications. nih.govresearchgate.net The stability of these complexes is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation time. nih.govtandfonline.com
Development of Novel Research Probes and Pharmacological Tools
This compound and its parent compound, 17β-estradiol, serve as foundational structures for the development of novel research probes and pharmacological tools. By modifying the estradiol scaffold, researchers can create new molecules with altered properties, such as selective affinity for ER subtypes or the ability to be labeled for imaging studies. For example, radiolabeled versions of estradiol derivatives are used in positron emission tomography (PET) to visualize and quantify estrogen receptor expression in vivo. researchgate.net
These probes are essential for studying the distribution and function of estrogen receptors in various tissues and disease states. Furthermore, the development of selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) has been heavily influenced by the structure-activity relationships derived from studying estradiol and its analogs. trdizin.gov.trbioscientifica.com These novel compounds, which can have tissue-specific agonist or antagonist effects, are powerful tools for dissecting the diverse roles of estrogen signaling and hold promise for therapeutic applications. The creation of prodrugs that can selectively deliver estrogenic compounds to the central nervous system is another innovative application, aiming to harness the neuroprotective effects of estrogens while minimizing peripheral side effects. mdpi.com
Future Directions in Beta Estradiol Dibenzoate Research
Elucidating Undiscovered Molecular Targets and Interaction Networks
The primary mechanism of action for estradiol (B170435) and its esters is through the activation of nuclear estrogen receptors (ERα and ERβ), which function as ligand-dependent transcription factors that regulate the expression of target genes. nih.govnih.gov However, the scientific community increasingly recognizes that the effects of estrogens are not limited to this classical genomic pathway. Future research on beta-estradiol dibenzoate must aim to uncover its full range of molecular interactions.
A significant area of future investigation involves non-genomic signaling pathways that are initiated at the cell membrane. nih.gov These rapid-action pathways can be mediated by membrane-associated estrogen receptors, including G protein-coupled estrogen receptor 1 (GPER1), which can trigger various protein-kinase cascades. nih.gov Research has shown that estrogen binding to GPER1 can occur, though with different affinity compared to nuclear ERs. nih.gov The specific interactions of this compound, both before and after its metabolism to estradiol, with these membrane receptors remain a critical knowledge gap. Elucidating these interactions is key to understanding its rapid effects on cellular function, which can occur within minutes to hours. frontiersin.org
Furthermore, the interaction network extends beyond dedicated estrogen receptors. In silico molecular docking studies have been used to investigate the binding of estradiol to a wide array of proteins, including 17β-hydroxysteroid dehydrogenase, protein disulfide isomerase, and various cytochrome P450 enzymes involved in its metabolism. nih.gov Similar computational and experimental approaches should be applied to this compound to identify potential off-target interactions and build a comprehensive interaction network. This will help in understanding its broader biological influence and potential unforeseen effects in research contexts. Future studies should focus on creating detailed maps of these interaction networks, clarifying how this compound influences cellular processes beyond its intended estrogenic activity.
Advancements in High-Throughput Screening Methodologies for Mechanistic Studies
High-throughput screening (HTS) offers powerful tools for rapidly assessing the biological activity of thousands of chemicals and providing mechanistic insights. mdpi.comnih.gov The application of advanced HTS methodologies to this compound research can accelerate the characterization of its effects across multiple biological endpoints.
Modern HTS platforms have moved beyond simple receptor-binding assays to include a variety of cell-based and cell-free assays that can dissect specific aspects of the estrogen signaling pathway. plos.org These include reporter gene assays, which measure the activation of transcription from estrogen response elements (EREs), and cell proliferation assays. nih.gov For instance, the U.S. Environmental Protection Agency's (EPA) ToxCast program utilizes a suite of HTS assays to screen chemicals for endocrine activity, achieving high accuracy in predicting estrogen receptor interaction. nih.gov Applying such a battery of tests to this compound would provide a detailed profile of its agonist and antagonist activities. acs.org
Table 1: Examples of High-Throughput Screening Assays for Estrogenic Activity
| Assay Type | Principle | Information Gained | Reference |
| Receptor Binding Assays | Measures the ability of a compound to displace a radiolabeled ligand from the estrogen receptor (ERα or ERβ). | Binding affinity for ER isoforms. | nih.gov |
| Reporter Gene Assays (e.g., ER-Luc) | Uses cells with a reporter gene (e.g., luciferase) linked to an Estrogen Response Element (ERE). Binding of an agonist activates transcription, producing a measurable signal. | Transcriptional activation potential (agonist/antagonist activity). | acs.org |
| Cell Proliferation Assays (e.g., E-SCREEN) | Measures the proliferation of estrogen-sensitive cells (e.g., MCF-7 breast cancer cells) in response to a compound. | Mitogenic (growth-promoting) potential. | azolifesciences.com |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously (e.g., receptor translocation, cell morphology). | Mechanistic details of cellular response, multiplexed data. | plos.org |
Future research should employ these HTS methods not just for hazard identification but for detailed mechanistic studies. For example, high-content imaging can visualize and quantify the translocation of estrogen receptors to the nucleus or changes in cell structure in response to this compound, offering deeper insights than traditional assays. plos.org Downscaling these assays to 384-well or 1536-well formats allows for extensive dose-response studies and the screening of numerous fractions, which is particularly useful for identifying active metabolites. mdpi.comacs.org
Development of Predictive Models for Environmental Behavior and Biological Impact in Research Contexts
Developing predictive models is a crucial future direction for understanding the potential fate of this compound in the environment and for predicting its biological activity in research settings. These in silico models can help prioritize experimental testing and reduce reliance on animal studies.
For environmental behavior, models can be developed to predict the persistence, transformation, and transport of this compound in aquatic systems. Hydrological models have been used to estimate concentrations of other steroid estrogens in rivers, even forecasting future concentrations based on demographic and climate change predictions. acs.org Similar models could be adapted for this compound, considering its specific chemical properties, to predict environmental exposure levels and identify areas at higher risk of contamination.
In the context of biological impact, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools. QSAR models correlate the chemical structure of a compound with its biological activity. mdpi.com By analyzing the structural features of this compound and related estrogenic compounds, it is possible to build models that predict its binding affinity to estrogen receptors or its potential to activate specific signaling pathways. These models are increasingly used in toxicology to screen large chemical libraries and prioritize compounds for further testing. mdpi.com For instance, parameters related to molecular structure and electronic properties (e.g., hydrophobicity, hydrogen bond formation potential) can be used to predict the strength of interaction with hormone receptors. mdpi.com
Table 2: Approaches for Predictive Modeling of this compound
| Model Type | Application Area | Key Inputs | Predicted Outputs | Reference |
| Hydrological Fate and Transport Models | Environmental Science | Chemical properties (e.g., solubility, degradation rate), environmental conditions (e.g., water flow, temperature), demographic data. | Predicted environmental concentrations (PECs) in water bodies over time. | acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Toxicology & Pharmacology | Molecular descriptors (e.g., size, lipophilicity, electronic properties) of EDB and related compounds. | Predicted biological activity (e.g., receptor binding affinity, estrogenic potency). | mdpi.com |
| Pharmacokinetic (PK) Models | Experimental Research | Physicochemical properties, metabolic rates, route of administration. | Time-course of absorption, distribution, metabolism, and excretion (ADME) of EDB and its active metabolite, estradiol. | drugbank.com |
By integrating these predictive modeling approaches, researchers can build a more complete in silico profile of this compound. This will enable more targeted and efficient experimental designs, ultimately leading to a more thorough understanding of its properties while minimizing experimental costs and ethical concerns.
Q & A
Q. What are the critical safety considerations for handling β-estradiol dibenzoate in laboratory settings?
β-Estradiol dibenzoate is classified under GHS08 as a carcinogen (Category 2) and reproductive toxicant (Category 1B). Key safety measures include:
- Use of personal protective equipment (PPE): lab coats, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Avoidance of inhalation by working in a fume hood and minimizing aerosolization during weighing or dissolution .
- Storage in airtight containers away from ignition sources to prevent electrostatic discharge .
- Compliance with disposal protocols for hormone-contaminated waste (e.g., incineration or chemical deactivation) .
Q. Which analytical methods are validated for quantifying β-estradiol dibenzoate in biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with derivatization is widely used. For example:
- Derivatization protocol : Pentafluorobenzoyl esterification followed by trimethylsilyl (TMS) etherification improves peak resolution and lowers quantification limits. This method achieved a detection limit of 0.1 ng/mL in serum .
- Validation criteria : Include linearity (R² > 0.99), intra-day precision (<10% RSD), and recovery rates (85–115%) .
Q. How do structural analogs (e.g., β-estradiol 17-acetate) influence method specificity in comparative studies?
Cross-reactivity can occur due to shared steroid backbones. To mitigate:
- Use orthogonal techniques (e.g., HPLC-UV for preliminary screening, LC-MS/MS for confirmation).
- Optimize chromatographic conditions (e.g., C18 columns with gradient elution) to resolve dibenzoate esters from acetate derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in β-estradiol dibenzoate pharmacokinetic data across in vivo models?
Conflicting results often arise from differences in:
- Metabolic pathways : Rodents exhibit faster hepatic conjugation than primates, altering half-life estimates.
- Dose administration : Subcutaneous vs. intraperitoneal routes affect bioavailability due to esterase activity in tissues .
- Solution : Use isotopic labeling (e.g., deuterated β-estradiol dibenzoate) to track metabolite formation and normalize interspecies variability .
Q. What experimental designs address the estrogenic activity interference of β-estradiol dibenzoate in endocrine disruption studies?
To isolate dibenzoate-specific effects:
- Control groups : Include estrogen receptor (ER) antagonists (e.g., ICI 182,780) to block endogenous ER signaling .
- Dose-response curves : Compare dibenzoate with free estradiol to quantify esterification’s impact on potency.
- Transcriptomic profiling : RNA-seq of ERα/β knockdown models identifies off-target pathways .
Q. What strategies improve the stability of β-estradiol dibenzoate in long-term cell culture experiments?
Degradation occurs via hydrolysis in aqueous media. Mitigation approaches:
Q. How do matrix effects in environmental samples impact the accuracy of β-estradiol dibenzoate quantification?
Co-eluting contaminants (e.g., phthalates) suppress ionization in MS. Solutions include:
- Sample cleanup : Solid-phase extraction (SPE) with HLB cartridges to remove lipids and salts .
- Internal standards : Deuterated analogs correct for ion suppression/enhancement .
- Matrix-matched calibration : Prepare standards in blank matrix extracts to account for recovery variability .
Data Integrity and Ethical Considerations
Q. What metadata standards are essential for reproducible β-estradiol dibenzoate research?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Document derivatization protocols, instrument parameters (e.g., GC temperature gradients), and batch-specific QC data .
- Use open-access repositories (e.g., Zenodo) for raw spectra and chromatograms .
Q. How should researchers address conflicting toxicological data in publications?
- Transparency : Disclose all raw data, including outliers, in supplementary materials.
- Mechanistic analysis : Use in silico modeling (e.g., molecular docking) to hypothesize why certain models show divergent results .
- Peer review : Engage statisticians to validate analytical pipelines and power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
